molecular formula C16H13ClN2S B4909532 4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B4909532
M. Wt: 300.8 g/mol
InChI Key: CUDJAZAAHZXOTL-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to the imidazole ring, along with a thiol group at the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a thiol in the presence of an acid catalyst.

    Substitution Reactions: The chlorophenyl and methylphenyl groups are introduced through substitution reactions. This can be achieved by reacting the imidazole derivative with chlorobenzene and methylbenzene under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: The chlorophenyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol
  • 4-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol
  • 4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole

Uniqueness

4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol is unique due to the presence of both chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)19-10-15(18-16(19)20)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDJAZAAHZXOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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